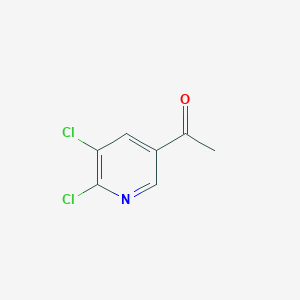

1-(5,6-Dichloropyridin-3-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5,6-dichloropyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4(11)5-2-6(8)7(9)10-3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLLDYXVYZYXRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436638 | |

| Record name | 1-(5,6-dichloropyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120800-05-7 | |

| Record name | 1-(5,6-dichloropyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5,6-dichloropyridin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(5,6-Dichloropyridin-3-yl)ethanone: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(5,6-Dichloropyridin-3-yl)ethanone, a pivotal heterocyclic building block in contemporary medicinal chemistry. With the CAS Number 120800-05-7, this compound has emerged as a versatile scaffold for the synthesis of a diverse range of biologically active molecules, most notably in the development of targeted therapies such as kinase inhibitors. This document will elucidate the fundamental physicochemical properties, outline a robust synthetic pathway, detail analytical characterization, and discuss its strategic applications in drug discovery, thereby serving as an essential resource for researchers in the field.

Introduction: The Strategic Importance of Dichloropyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. The introduction of halogen substituents, particularly chlorine, onto the pyridine core significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic halogenation provides medicinal chemists with critical handles for synthetic elaboration and for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound embodies these advantages, offering a reactive acetyl group for further modification while the dichlorinated pyridine core provides a stable and synthetically versatile platform. Its structure is particularly relevant in the design of inhibitors for various protein kinases, where the pyridine moiety can engage in crucial hydrogen bonding interactions within the ATP-binding site.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 120800-05-7 | [1] |

| Molecular Formula | C₇H₅Cl₂NO | [1] |

| Molecular Weight | 190.03 g/mol | [1] |

| Appearance | White to off-white solid | Commercially available |

| Canonical SMILES | CC(=O)C1=CC(=C(N=C1)Cl)Cl | [1] |

| Storage Temperature | Inert atmosphere, Room Temperature | Commercially available |

Note: Experimental values for melting point, boiling point, and solubility are not consistently reported across public domains and should be determined empirically.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group, and two doublets in the aromatic region corresponding to the protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the methyl carbon, and the carbons of the dichloropyridine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be approached through several synthetic strategies, with Friedel-Crafts acylation and its variations being a prominent method for acylating aromatic and heteroaromatic rings.[2][][4] A plausible and efficient synthesis initiates from a suitable dichloropyridine precursor.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most direct conceptual route to this compound is the Friedel-Crafts acylation of 2,3-dichloropyridine. This electrophilic aromatic substitution reaction introduces an acyl group onto the pyridine ring.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established Friedel-Crafts acylation procedures and should be optimized for safety and yield.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add a slurry of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., carbon disulfide or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of Acylium Ion: Cool the suspension in an ice bath. Slowly add acetyl chloride or acetic anhydride to the stirred suspension. Allow the mixture to stir at low temperature to facilitate the formation of the acylium ion complex.

-

Addition of Substrate: Dissolve 2,3-dichloropyridine in the same inert solvent and add it dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of complex bioactive molecules. Its utility is particularly pronounced in the development of kinase inhibitors, a class of targeted cancer therapies.

Role as a Versatile Synthetic Intermediate

The acetyl group of this compound is a versatile functional group that can undergo a wide range of chemical transformations, including:

-

Condensation Reactions: The acetyl group can react with various reagents to form larger, more complex structures.

-

Alpha-Halogenation: The methyl group of the acetyl moiety can be halogenated to introduce a reactive handle for further nucleophilic substitutions.

-

Reduction: The ketone can be reduced to a secondary alcohol, which can then be used in subsequent reactions.

The chlorine atoms on the pyridine ring can also be displaced through nucleophilic aromatic substitution, although this typically requires harsh conditions. More commonly, they are utilized in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds.

Caption: Synthetic utility of this compound in generating diverse molecular scaffolds.

Case Study: Intermediate in the Synthesis of Kinase Inhibitors

While specific, publicly disclosed examples directly citing the use of this compound are often found within proprietary patent literature, the structural motif is highly prevalent in kinase inhibitors. For instance, related aminopyridine scaffolds have been successfully employed in the development of inhibitors for Monopolar Spindle 1 (MPS1) and Aurora kinases, which are critical targets in cancer therapy. The dichloropyridine core can be strategically utilized to occupy specific pockets within the kinase active site, while the elaborated acetyl group can be extended to interact with other key residues, thereby enhancing potency and selectivity.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value building block for medicinal chemists and drug discovery professionals. Its dichlorinated pyridine core provides a stable and synthetically versatile platform, while the acetyl group offers a reactive handle for the construction of complex molecular architectures. The strategic importance of this scaffold is underscored by its prevalence in the design of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this key intermediate in the development of novel and impactful medicines.

References

- LookChem. (n.d.). This compound.

- Wikipedia. (2023). Friedel–Crafts reaction.

- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

Sources

- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 2. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]

- 4. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]

An In-depth Technical Guide to the Physical Properties of 1-(5,6-Dichloropyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 1-(5,6-Dichloropyridin-3-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. As a crucial building block in the synthesis of various bioactive molecules, a thorough understanding of its physicochemical characteristics is paramount for its effective utilization in research and development. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies for property determination, thereby empowering researchers to validate and expand upon the existing knowledge base.

Core Molecular and Physical Attributes

This compound presents as a white to off-white solid under standard laboratory conditions.[1] Its fundamental properties are summarized in the table below. It is noteworthy that while some properties are readily available from suppliers, others, such as the melting and boiling points, are not consistently reported, underscoring the importance of experimental determination.

| Property | Value | Source |

| CAS Number | 120800-05-7 | [1][2] |

| Molecular Formula | C₇H₅Cl₂NO | [1][2] |

| Molecular Weight | 190.03 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [1][2] |

| Calculated LogP | 2.591 | [2] |

Structural Elucidation and Spectroscopic Characterization

The structural integrity of this compound is the foundation of its chemical behavior. While specific experimental spectra for this compound are not widely published, this section outlines the expected spectroscopic characteristics based on its molecular structure and provides a framework for its experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for unambiguous identification.

Expected ¹H NMR Spectral Features:

The proton NMR spectrum is anticipated to be relatively simple, exhibiting two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl protons of the acetyl group.

-

Aromatic Protons (H-2 and H-4): Due to the electron-withdrawing nature of the chlorine atoms and the acetyl group, these protons will be deshielded and are expected to appear as doublets in the downfield region (typically δ 7.5-8.5 ppm). The coupling constant (J-value) between these two protons would be small (meta-coupling).

-

Methyl Protons (-COCH₃): The three equivalent protons of the methyl group will appear as a sharp singlet, likely in the range of δ 2.5-2.7 ppm.

Expected ¹³C NMR Spectral Features:

The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear as a singlet at the downfield end of the spectrum, typically in the range of δ 195-205 ppm.

-

Pyridine Ring Carbons: The five carbons of the pyridine ring will have distinct chemical shifts influenced by the positions of the chlorine atoms, the nitrogen atom, and the acetyl group. The carbons bearing the chlorine atoms (C-5 and C-6) will be significantly shifted.

-

Methyl Carbon (-COCH₃): The methyl carbon will appear as a singlet in the upfield region of the spectrum, typically around δ 25-30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl group.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone.

-

C-Cl Stretch: Absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Medium to weak absorptions are anticipated in the 1400-1600 cm⁻¹ region, corresponding to the vibrations of the pyridine ring.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak at m/z = 190. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1, which is a definitive indicator of a dichloro-substituted compound.

-

Fragmentation Pattern: A prominent fragment would be the loss of the methyl group ([M-15]⁺), resulting in a peak at m/z = 175. Another likely fragmentation would be the loss of the entire acetyl group ([M-43]⁺), leading to a peak at m/z = 147.

Experimental Determination of Core Physical Properties

To ensure the reliability of data for critical applications such as reaction optimization and formulation development, experimental determination of physical properties is essential. This section details the standard methodologies for measuring melting point and solubility.

Melting Point Determination: A Self-Validating Protocol

The melting point is a critical indicator of purity. A sharp melting range (typically less than 1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Methodology: Capillary Melting Point Determination

This method is widely used due to its simplicity and the small sample size required.

Diagrammatic Workflow for Melting Point Determination:

Caption: A systematic workflow for determining the qualitative solubility of a compound.

Expected Solubility Profile:

Based on its structure—a moderately polar aromatic ketone with two chlorine substituents—the following solubility profile can be anticipated:

-

High Solubility: In polar aprotic solvents like acetone, ethyl acetate, dichloromethane, and tetrahydrofuran (THF).

-

Moderate Solubility: In polar protic solvents such as ethanol and methanol. The presence of the nitrogen atom in the pyridine ring allows for some hydrogen bonding with protic solvents.

-

Low Solubility: In nonpolar solvents like hexanes and toluene.

-

Insoluble: In water, due to the overall hydrophobic nature of the molecule despite the presence of polar functional groups.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, prudent laboratory practices should be followed based on the handling of similar chlorinated aromatic ketones.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a detailed framework for understanding and experimentally determining the key physical properties of this compound. For researchers and drug development professionals, a firm grasp of these characteristics is not merely academic but a practical necessity for advancing scientific discovery. The provided methodologies and theoretical expectations serve as a robust starting point for any investigation involving this important chemical entity.

References

- LookChem. This compound. [Link]

Sources

An In-Depth Technical Guide to 1-(5,6-Dichloropyridin-3-yl)ethanone: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(5,6-Dichloropyridin-3-yl)ethanone, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, and outlines a plausible synthetic pathway. Furthermore, it presents predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to aid in its characterization. The guide also explores the potential applications of this compound as a versatile intermediate in the synthesis of biologically active molecules, drawing on the established importance of dichloropyridine scaffolds in targeting a range of biological entities.

Introduction: The Significance of Dichloropyridine Scaffolds

The pyridine ring is a fundamental heterocyclic motif present in a vast number of pharmaceuticals and biologically active compounds.[1] The introduction of halogen atoms, particularly chlorine, onto the pyridine scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic distribution. These modifications can profoundly influence a compound's pharmacokinetic profile and its binding affinity to biological targets.[2] Dichloropyridine derivatives, in particular, have emerged as "privileged structures" in medicinal chemistry, serving as crucial building blocks for a diverse array of potent and selective therapeutic agents.[3] Their unique electronic properties and substitution patterns allow for tailored modifications, making them valuable components in the design of molecules targeting various biological pathways.[3]

This compound, with its acetyl group at the 3-position, presents a reactive handle for further chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules. The presence of two chlorine atoms at the 5 and 6 positions influences the reactivity of the pyridine ring and provides opportunities for selective functionalization.

Chemical Structure and Properties

IUPAC Name: this compound CAS Number: 120800-05-7[4] Molecular Formula: C₇H₅Cl₂NO[4] Molecular Weight: 190.03 g/mol [4]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties (Predicted):

| Property | Value | Source |

| LogP | 2.59 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Complexity | 163 | [4] |

Synthesis of this compound

Proposed Synthetic Pathway:

A logical approach commences with the commercially available 5,6-dichloronicotinic acid. This starting material can be converted to its more reactive acid chloride, which then undergoes a reaction with an appropriate methyl organometallic reagent to yield the target ketone.

Figure 2: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 5,6-Dichloronicotinoyl Chloride

-

Rationale: Conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure to facilitate the subsequent C-C bond formation. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

-

Procedure:

-

To a stirred solution of 5,6-dichloronicotinic acid (1.0 eq) in an inert solvent such as toluene or dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.5-2.0 eq) at room temperature.

-

Heat the reaction mixture to reflux (typically 70-80 °C) for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

-

After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5,6-dichloronicotinoyl chloride, which can often be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Rationale: The introduction of the acetyl group can be achieved through various methods. A classic approach is the reaction with an organocadmium reagent, which is known to be chemoselective for acyl chlorides. Alternatively, a cuprate-mediated reaction with a Grignard reagent can be employed.

-

Procedure (using an organocadmium reagent):

-

In a separate flask, prepare methylmagnesium bromide from methyl bromide and magnesium turnings in anhydrous diethyl ether.

-

To the Grignard reagent, add anhydrous cadmium chloride (CdCl₂) portion-wise at 0 °C and then allow the mixture to stir at room temperature for 1 hour to form dimethylcadmium.

-

Cool the dimethylcadmium solution to 0 °C and add a solution of the crude 5,6-dichloronicotinoyl chloride in an anhydrous solvent (e.g., toluene or THF) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Spectroscopic Characterization (Predicted)

Due to the absence of publicly available experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be simple, showing signals for the two aromatic protons on the pyridine ring and the methyl protons of the acetyl group.

-

δ ~2.6 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group (-COCH₃).

-

δ ~8.3 ppm (d, J ≈ 2 Hz, 1H): This doublet is assigned to the proton at the C4 position of the pyridine ring. The small coupling constant is due to meta-coupling with the proton at C2.

-

δ ~8.8 ppm (d, J ≈ 2 Hz, 1H): This doublet corresponds to the proton at the C2 position of the pyridine ring, also showing meta-coupling to the C4 proton.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

δ ~27 ppm: Carbon of the methyl group (CH₃).

-

δ ~125 ppm: C4 of the pyridine ring.

-

δ ~133 ppm: C3 of the pyridine ring (attached to the acetyl group).

-

δ ~148 ppm: C5 of the pyridine ring (attached to a chlorine atom).

-

δ ~150 ppm: C2 of the pyridine ring.

-

δ ~155 ppm: C6 of the pyridine ring (attached to a chlorine atom).

-

δ ~195 ppm: Carbonyl carbon (C=O) of the acetyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic pyridine ring.

-

~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl group.

-

~1700 cm⁻¹: A strong absorption band corresponding to the C=O stretching vibration of the ketone.

-

~1600-1400 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.

-

~850-750 cm⁻¹: C-Cl stretching vibrations.

Mass Spectrometry (Predicted)

The mass spectrum (electron ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

-

m/z 189/191/193 (M⁺): The molecular ion peak will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms.

-

m/z 174/176/178: Loss of a methyl radical (•CH₃) from the molecular ion.

-

m/z 146/148/150: Loss of an acetyl radical (•COCH₃) from the molecular ion.

-

m/z 43: A prominent peak corresponding to the acetyl cation ([CH₃CO]⁺).

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not extensively documented, its structural motifs suggest significant potential as a versatile intermediate in the synthesis of novel therapeutic agents.

Scaffold for Bioactive Molecules

The dichloropyridine core is present in numerous compounds with diverse biological activities. For instance, dichloropyridine derivatives have been investigated as:

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, and the chlorine substituents can be strategically employed to enhance binding affinity and selectivity.[5]

-

Antimicrobial Agents: Halogenated pyridines have shown promise as antibacterial and antifungal agents.[6]

-

Antiviral Compounds: The pyridine nucleus is a key component of several antiviral drugs.

-

CNS-active Agents: Pyridine derivatives are widely represented in drugs targeting the central nervous system.[5]

Synthetic Handle for Further Functionalization

The acetyl group at the 3-position of this compound serves as a versatile functional group for a variety of chemical transformations, including:

Figure 3: Potential synthetic transformations of the acetyl group.

-

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, which can be further functionalized.

-

Aldol Condensation: The α-protons of the acetyl group are acidic and can participate in aldol condensations with various aldehydes to build more complex carbon skeletons.

-

α-Halogenation: The α-position can be halogenated to introduce another reactive site for nucleophilic substitution.

-

Formation of Heterocycles: The acetyl group can be a key component in the construction of various heterocyclic rings, such as pyrazoles, through condensation reactions with reagents like hydrazine.

Safety and Handling

Based on safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound is a valuable, yet underexplored, chemical entity with significant potential as a building block in medicinal chemistry. Its dichloropyridine core, combined with a synthetically versatile acetyl group, provides a platform for the development of novel and diverse molecular architectures. This technical guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors, providing essential information on its properties, a plausible synthetic route, and predicted characterization data. Further exploration of the chemistry and biological applications of this compound is warranted and could lead to the discovery of new therapeutic agents.

References

[7] Dalton Transactions. (n.d.). Mechanochemical routes for the synthesis of acetyl- and bis-(imino)pyridine ligands and organometallics. RSC Publishing. [8] ResearchGate. (n.d.). Mechanochemical Routes for the Synthesis of acetyl- and bis-(imino)pyridine Ligands and Organometallics | Request PDF. [9] ChemicalBook. (2025, October 28). The Application and Synthesis of 3-Acetylpyridine. [4] LookChem. (n.d.). This compound. [3] Benchchem. (n.d.). The Versatility of 3,5-Dichloropyridine in Modern Medicinal Chemistry: A Technical Guide. [10] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Role of 3-Acetylpyridine in Modern Chemical Applications. [11] ChemicalBook. (n.d.). 1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone synthesis. [12] Google Patents. (2012, September 13). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. [13] Google Patents. (n.d.). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.. Wikipedia. (n.d.). Friedel–Crafts reaction. [14] Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. [15] (n.d.). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [16] (n.d.). Infrared Spectroscopy. [17] Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [18] Benchchem. (n.d.). An In-Depth Technical Guide to the Friedel-Crafts Acylation of p-Dichlorobenzene in Synthesis. [19] Chem-Impex. (n.d.). 3-Amino-2,5-dichloropyridine. [20] CymitQuimica. (n.d.). 1-(Pyridin-3-yl)ethan-1-one (3-Acetylpyridine). [21] Chemguide. (n.d.). mass spectra - fragmentation patterns. [6] PubMed Central. (2018, July 17). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. [22] (n.d.). Table of Characteristic IR Absorptions. [23] Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine. ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of... [24] MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [5] PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [25] Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. [26] MDPI. (n.d.). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. [27] PubChem. (n.d.). 3-Acetylpyridine. [28] (n.d.). IR Absorption Table. [29] (n.d.). IR Chart. [1] RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. [30] (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. [2] PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [31] CORE. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. [32] Google Patents. (n.d.). US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. [33] PubMed Central. (n.d.). A comprehensive map of molecular drug targets. [34] Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. [35] PubMed. (n.d.). ADDITIONAL ROUTES IN THE METABOLISM OF 3-ACETYLPYRIDINE. [36] Benchchem. (n.d.). Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2- Amino-4,5-dimethoxyphenyl)ethanone. [37] ChemicalBook. (n.d.). 2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR spectrum.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanochemical routes for the synthesis of acetyl- and bis-(imino)pyridine ligands and organometallics - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. 1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone synthesis - chemicalbook [chemicalbook.com]

- 12. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 13. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

- 14. Friedel–Crafts Acylation [sigmaaldrich.com]

- 15. ijpsonline.com [ijpsonline.com]

- 16. uobabylon.edu.iq [uobabylon.edu.iq]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chemimpex.com [chemimpex.com]

- 20. 1-(Pyridin-3-yl)ethan-1-one (3-Acetylpyridine) [cymitquimica.com]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. uanlch.vscht.cz [uanlch.vscht.cz]

- 23. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

- 24. mdpi.com [mdpi.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. mdpi.com [mdpi.com]

- 27. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. IR Absorption Table [webspectra.chem.ucla.edu]

- 29. orgchemboulder.com [orgchemboulder.com]

- 30. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 31. files01.core.ac.uk [files01.core.ac.uk]

- 32. US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 33. A comprehensive map of molecular drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 34. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]

- 35. ADDITIONAL ROUTES IN THE METABOLISM OF 3-ACETYLPYRIDINE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. pdf.benchchem.com [pdf.benchchem.com]

- 37. 2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR [m.chemicalbook.com]

1-(5,6-Dichloropyridin-3-yl)ethanone molecular weight

An In-Depth Technical Guide to 1-(5,6-Dichloropyridin-3-yl)ethanone (CAS: 120800-05-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated pyridine derivative of significant interest in synthetic chemistry. Its bifunctional nature, featuring a reactive ketone group and a dichlorinated pyridine core, makes it a versatile building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive technical overview of its physicochemical properties, plausible synthetic routes, robust analytical characterization methods, and essential safety protocols. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers in its effective application and handling.

Core Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in its successful application. The compound's molecular weight and formula are critical for stoichiometric calculations in reaction design and for confirmation of its identity via mass spectrometry.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅Cl₂NO | [1] |

| Molecular Weight | 190.03 g/mol | [1][2][3] |

| CAS Number | 120800-05-7 | [1][2] |

| Appearance | White to slightly beige crystalline powder (typical) | [4] |

| SMILES | CC(=O)C1=CN=C(C=C1Cl)Cl | [2] |

| EINECS Number | 801-582-6 |

Synthesis and Purification

While specific proprietary synthesis methods may vary, a plausible and scalable route for this compound can be conceptualized based on established organic chemistry principles, such as the Friedel-Crafts acylation of a suitable dichloropyridine precursor. The following protocol is a representative example.

Rationale for Synthetic Approach

The Friedel-Crafts acylation is a classic and effective method for installing an acyl group onto an aromatic ring. The pyridine ring is generally electron-deficient and less reactive than benzene, often requiring forcing conditions. However, the reaction can be driven by a strong Lewis acid catalyst like aluminum chloride (AlCl₃), which activates the acylating agent (acetyl chloride) and facilitates electrophilic attack on the pyridine ring. The purification via column chromatography is a standard and effective technique for separating the desired product from unreacted starting materials and byproducts based on differential polarity.

Experimental Protocol: Synthesis

-

Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.5 equivalents) and an anhydrous, inert solvent such as dichloromethane (DCM).

-

Acyl Chloride Complex Formation: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.2 equivalents) dropwise. Stir the mixture for 20-30 minutes to allow for the formation of the reactive acylium ion complex.

-

Substrate Addition: Dissolve 3,4-dichloropyridine (1.0 equivalent) in anhydrous DCM and add it slowly to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture back to 0 °C and carefully quench it by slowly adding crushed ice, followed by cold water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Protocol: Purification

-

Column Preparation: Prepare a silica gel column using a slurry packing method with a suitable non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with the chosen solvent system, starting with a low polarity mixture and gradually increasing the polarity.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Synthesis and Purification Workflow

Sources

An In-Depth Technical Guide to the Synthesis of 1-(5,6-Dichloropyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-(5,6-dichloropyridin-3-yl)ethanone, a key building block in pharmaceutical and agrochemical research. The document delves into the strategic considerations for the synthesis of the requisite precursor, 2,3-dichloropyridine, and critically evaluates various methodologies for the introduction of the acetyl group at the C-3 position. Recognizing the electronic deficiencies of the pyridine ring that hinder classical electrophilic substitution, this guide focuses on advanced synthetic strategies, including directed ortho-metalation and palladium-catalyzed cross-coupling reactions. Detailed experimental insights, mechanistic considerations, and comparative data are presented to empower researchers in selecting and optimizing the most suitable synthetic route for their specific needs.

Introduction: Strategic Importance of this compound

Substituted pyridines are ubiquitous scaffolds in medicinal chemistry and crop protection. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged motif in the design of biologically active molecules. Specifically, this compound serves as a crucial intermediate for the synthesis of a range of compounds with potential therapeutic or agrochemical applications. The presence of the chlorine atoms and the acetyl group provides multiple points for further chemical elaboration, enabling the exploration of diverse chemical space.

The synthesis of this target molecule presents a significant challenge due to the electron-deficient nature of the dichlorinated pyridine ring, which deactivates it towards classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation. Therefore, a successful synthesis hinges on a two-pronged strategy: the efficient preparation of the 2,3-dichloropyridine precursor and the regioselective introduction of the acetyl group at the 3-position. This guide will address both aspects in detail, providing a critical analysis of the available synthetic methodologies.

Synthesis of the Precursor: 2,3-Dichloropyridine

The accessibility and purity of the starting material are paramount for any successful multi-step synthesis. 2,3-Dichloropyridine is a key intermediate, and its preparation can be approached from several different starting materials. The choice of route often depends on the availability of precursors, scalability, and environmental considerations.

From 3-Aminopyridine: A One-Pot Approach

A robust and industrially viable method for the synthesis of 2,3-dichloropyridine starts from the readily available 3-aminopyridine. This one-pot process involves an initial chlorination to form 2-chloro-3-aminopyridine, followed by a copper-catalyzed diazotization and Sandmeyer-type reaction.[1]

Reaction Pathway:

Figure 1: Synthesis of 2,3-Dichloropyridine from 3-Aminopyridine.

This method offers the advantage of not requiring the isolation of the intermediate 2-chloro-3-aminopyridine, streamlining the process. The in-situ formation of a catalytically active copper-pyridine complex is crucial for the efficiency of the Sandmeyer reaction.[1]

Experimental Protocol:

-

To a solution of 3-aminopyridine in concentrated hydrochloric acid, chlorine gas is bubbled at a controlled rate while maintaining the temperature below 30 °C.

-

After completion of the chlorination, the reaction mixture is cooled, and an aqueous solution of sodium nitrite is added dropwise to effect diazotization.

-

A solution of copper(I) chloride in hydrochloric acid is then added, and the mixture is heated to drive the Sandmeyer reaction to completion.

-

The product, 2,3-dichloropyridine, can be isolated by steam distillation or solvent extraction, followed by purification.

From 2,6-Dichloropyridine: A Two-Step Route

An alternative pathway to 2,3-dichloropyridine begins with 2,6-dichloropyridine. This method involves a chlorination step to yield 2,3,6-trichloropyridine, followed by a selective catalytic hydrogenation to remove the chlorine atom at the 6-position.

Reaction Pathway:

Figure 2: Synthesis of 2,3-Dichloropyridine from 2,6-Dichloropyridine.

The selective removal of the C-6 chlorine is a key advantage of this method, often leading to high purity of the final product. The choice of catalyst and reaction conditions for the hydrogenation step is critical to prevent over-reduction.

Experimental Protocol (Selective Dechlorination):

A detailed procedure for the selective dechlorination of 2,3,6-trichloropyridine can be found in the work of researchers at Kaili Catalyst & New Materials Co., Ltd.[2] This typically involves:

-

Charging a fixed-bed reactor with a palladium on carbon (Pd/C) catalyst.

-

Passing a solution of 2,3,6-trichloropyridine in a suitable solvent, along with hydrogen gas, through the reactor at a controlled temperature and pressure.

-

The presence of a base, such as triethylamine, is often used to neutralize the HCl generated during the reaction.

-

The product stream is collected, and the 2,3-dichloropyridine is isolated and purified.

Table 1: Comparison of Precursor Synthesis Routes

| Starting Material | Key Steps | Advantages | Disadvantages |

| 3-Aminopyridine | Chlorination, Diazotization, Sandmeyer Reaction | One-pot synthesis, readily available starting material.[1] | Generation of diazonioum salts can be hazardous on a large scale. |

| 2,6-Dichloropyridine | Chlorination, Selective Hydrogenation | High purity of the final product, mature chlorination technology.[2] | Requires handling of hydrogen gas under pressure. |

Introduction of the Acetyl Group: Overcoming the Electronic Barrier

The primary challenge in the synthesis of this compound lies in the introduction of the acetyl group at the C-3 position of the electron-deficient 2,3-dichloropyridine ring.

The Challenge of Friedel-Crafts Acylation

Direct Friedel-Crafts acylation of pyridine is notoriously difficult. The lone pair of electrons on the nitrogen atom coordinates with the Lewis acid catalyst, forming a positively charged pyridinium species that is highly deactivated towards electrophilic attack. This deactivation is further exacerbated by the presence of two electron-withdrawing chlorine atoms in 2,3-dichloropyridine.

Directed ortho-Metalation (DoM): A Regioselective Approach

Directed ortho-metalation (DoM) is a powerful strategy to overcome the inherent lack of reactivity in electron-deficient aromatic systems.[3][4][5][6] This method involves the use of a directing metalation group (DMG) that coordinates to a strong base (typically an organolithium reagent), leading to deprotonation at the adjacent ortho position. In the case of 2,3-dichloropyridine, the pyridine nitrogen can act as a DMG, directing lithiation to the C-2 or C-4 position. However, the presence of the chlorine atom at C-2 can also influence the regioselectivity.

Proposed Reaction Pathway via DoM:

Figure 3: Proposed Directed ortho-Metalation (DoM) strategy.

The regioselectivity of the lithiation of 2,3-dichloropyridine is a critical consideration. While the pyridine nitrogen directs to C-2 and C-4, the chloro group at C-2 can also direct lithiation. Literature precedents on similar systems, such as 3-bromo-2-chloropyridine, show that lithiation with LDA occurs regioselectively at the C-4 position.[6] This suggests that a similar outcome may be expected for 2,3-dichloropyridine, leading to the desired 3-acetylated product after quenching with a suitable acetylating agent like N,N-dimethylacetamide.

General Experimental Considerations for DoM:

-

Strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) are essential.

-

A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) is required.

-

The reaction is typically carried out at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF).

-

The lithiated intermediate is then quenched with an appropriate electrophile, in this case, an acetylating agent.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the formation of carbon-carbon bonds, even with challenging substrates like electron-deficient halopyridines. The Negishi and Stille couplings are particularly relevant for this transformation.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst.[3][5][7][8] For the synthesis of this compound, this would involve either the coupling of a 3-halodichloropyridine with an acetyl-zinc reagent or the coupling of a 3-zincodichloropyridine with an acetyl halide. The former approach is generally more practical.

Proposed Negishi Coupling Pathway:

Figure 4: Proposed Negishi Coupling for the synthesis of the target molecule.

A key advantage of the Negishi coupling is the high functional group tolerance of the organozinc reagents. The starting 3-iodo-5,6-dichloropyridine can be prepared from 2,3-dichloropyridine via a halogenation step.

The Stille coupling utilizes an organotin reagent (organostannane) in a palladium-catalyzed reaction with an organic halide.[9][10][11][12] Similar to the Negishi coupling, this reaction could be employed to couple an acetylstannane with a 3-halo-5,6-dichloropyridine.

Proposed Stille Coupling Pathway:

Figure 5: Proposed Stille Coupling for the synthesis of the target molecule.

While organostannanes are stable and tolerate a wide range of functional groups, their toxicity is a significant drawback that must be carefully managed.

Table 2: Comparison of Acylation Strategies

| Method | Key Features | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Electrophilic aromatic substitution | Simple reagents | Not feasible for electron-deficient pyridines. |

| Directed ortho-Metalation (DoM) | Regioselective deprotonation followed by electrophilic quench | High regioselectivity, avoids harsh acidic conditions.[3][4][5][6] | Requires cryogenic temperatures and strictly anhydrous conditions. |

| Negishi Coupling | Palladium-catalyzed coupling of an organozinc reagent | High functional group tolerance, mild reaction conditions.[3][5][7][8] | Requires preparation of organozinc reagents. |

| Stille Coupling | Palladium-catalyzed coupling of an organostannane reagent | Stable organotin reagents, good functional group tolerance.[9][10][11][12] | Toxicity of tin compounds is a major concern. |

Conclusion and Future Outlook

The synthesis of this compound is a challenging yet achievable goal that requires a departure from classical synthetic methods. While the preparation of the 2,3-dichloropyridine precursor is well-established, the introduction of the acetyl group at the electron-deficient C-3 position necessitates the use of modern synthetic techniques.

Directed ortho-metalation and palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, represent the most promising strategies. The choice between these methods will depend on factors such as the availability of specialized reagents and equipment, scalability requirements, and safety considerations.

Future research in this area could focus on the development of more sustainable and atom-economical catalytic methods for the direct C-H acylation of dichloropyridines, which would eliminate the need for pre-functionalization of the pyridine ring. Further optimization of the reaction conditions for the DoM and cross-coupling approaches will also be crucial for improving the overall efficiency and applicability of these synthetic routes. This guide provides a solid foundation for researchers to navigate the complexities of synthesizing this important chemical intermediate and to develop innovative solutions for its production.

References

- Myers, A. G. Directed (ortho) Metallation. Harvard University.

- Krawczuk, P. Directed Metalation: A Survival Guide. Baran Group Meeting, The Scripps Research Institute.

- Organic Chemistry Portal. Negishi Coupling.

- Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51.

- Wikipedia. Negishi coupling.

- Wikipedia. Stille reaction.

- Myers, A. G. ortho metalation. Andrew G Myers Research Group, Harvard University.

- SpectraBase. 3-Acetyl-6-chloropyridine.

- Google Patents. Process for the preparation of 3,5-dichloropyridine. WO2001005766A2.

- Organic Chemistry Portal. Stille Coupling.

- Metal-catalysed Pyridine Ring Synthesis. WordPress.

- O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2). (2021).

- NROChemistry. Stille Coupling.

- Behera, P. K., et al. (2024). Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine. Inorganica Chimica Acta, 563, 121922.

- Taylor & Francis. Acetylation – Knowledge and References.

- PubChem. 5,6-Dichloronicotinic acid.

- Chemistry LibreTexts. Stille Coupling. (2023).

- Myers, A. G. The Stille Reaction. Chem 115, Harvard University.

- Google Patents. New method for preparing 3-pyridine acetic hydrochloride. CN1246313C.

- Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances. (2021).

- Organic Syntheses. α-AMINO ACETALS: 2-(AMINO)ACETALDEHYDE DIETHYL ACETAL.

- Wikipedia. Acetylation.

- Woiczechowski-Pop, A., et al. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2638.

- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ResearchGate. 13 C-NMR data of compounds 1-3, 5 and 6 (MeOH-d 4 , 125 MHz, δ ppm).

- Organic Syntheses. α-CARBOLINE.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023).

- ResearchGate. Acylation of pyridine‐N‐oxide.

- Gcabashe, F. F., et al. (2021). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PLoS ONE, 16(7), e0254223.

- CABI Digital Library. Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine.

- ResearchGate. Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones.

- ResearchGate. 2,6-Dichloropyridine-3,5-dicarbonitrile.

- Google Patents. Method for preparing 2,3-dichloropyridine. EP2687510B1.

- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PubMed Central.

- Princeton University. Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines.

Sources

- 1. 3,5-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 605763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uwindsor.ca [uwindsor.ca]

- 3. baranlab.org [baranlab.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. Report: Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. osti.gov [osti.gov]

- 11. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 12. taylorandfrancis.com [taylorandfrancis.com]

Retrosynthetic Analysis and Synthetic Strategies for 1-(5,6-Dichloropyridin-3-yl)ethanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5,6-Dichloropyridin-3-yl)ethanone is a valuable heterocyclic ketone that serves as a key building block in the synthesis of various agrochemical and pharmaceutical compounds. Its structure, featuring an electron-deficient dichloropyridine ring, presents unique challenges for its synthesis, particularly in the formation of the carbon-carbon bond between the pyridine core and the acetyl group. This technical guide provides a detailed retrosynthetic analysis of the target molecule, exploring two primary synthetic paradigms: the acylation of a nucleophilic pyridine intermediate and the addition of a methyl nucleophile to an electrophilic pyridine precursor. We will delve into the mechanistic rationale behind preferred synthetic routes, provide field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the most efficient and scalable strategy.

Part 1: Retrosynthetic Analysis

The primary challenge in synthesizing this compound lies in the strategic formation of the C3-acetyl bond on the electron-poor pyridine ring. A logical retrosynthetic approach begins with the disconnection of this key bond, which immediately suggests two divergent strategies based on the polarity of the generated synthons.

-

Disconnection A (Friedel-Crafts Pathway): This involves disconnecting the bond to yield a 2,3-dichloropyridine synthon and an acylium cation equivalent. The forward reaction would be a Friedel-Crafts acylation. However, Friedel-Crafts reactions are electrophilic aromatic substitutions that are notoriously inefficient on electron-deficient aromatic systems like pyridine, and even more so on a dichlorinated pyridine.[1][2][3] The two chlorine atoms are strongly deactivating, making the ring a poor nucleophile. This pathway, while theoretically possible, would likely require harsh conditions and result in low yields, making it synthetically impractical.

-

Disconnection B (Organometallic Pathway): This approach utilizes organometallic chemistry to reverse the polarity of one of the synthons. This disconnection can be envisioned in two ways:

-

Route 1 (Nucleophilic Pyridine): The pyridine ring acts as the nucleophile (a pyridyl anion synthon), which attacks an electrophilic acetylating agent. This requires the preparation of a pyridyl Grignard or organolithium reagent.

-

Route 2 (Electrophilic Pyridine): The pyridine ring acts as the electrophile (a pyridyl cation synthon), which is attacked by a nucleophilic methyl group equivalent. This is the more common and generally more successful strategy, employing precursors like 5,6-dichloronicotinoyl chloride or 5,6-dichloronicotinonitrile.

-

The following diagram illustrates these primary retrosynthetic disconnections.

Caption: Retrosynthetic analysis of this compound.

Given the limitations of the Friedel-Crafts approach, this guide will focus on the more viable organometallic strategies, with a particular emphasis on Route 2 due to the greater accessibility of starting materials and the reliability of the transformations.

Part 2: Synthetic Strategy via Electrophilic Pyridine Precursor (Recommended)

This strategy is the most robust and scalable approach. It relies on the preparation of a highly electrophilic pyridine derivative at the C3 position, which can then be attacked by a simple methyl nucleophile. The key intermediate for this route is 5,6-Dichloronicotinoyl chloride .

Synthesis of Key Intermediate: 5,6-Dichloronicotinoyl Chloride

The synthesis of 5,6-dichloronicotinoyl chloride can be efficiently achieved from commercially available 6-hydroxynicotinic acid. The process involves sequential chlorination steps.

Caption: Synthesis pathway for 5,6-Dichloronicotinoyl chloride.

Authoritative Grounding: This multi-step, one-pot synthesis is well-documented in the patent literature, providing a reliable method for producing the key acid chloride intermediate.[4] The process involves converting the carboxylic acid to an acid chloride with thionyl chloride, which facilitates the subsequent chlorination of the pyridine ring, followed by a final reaction with an acid chloride to yield the desired product.[4]

Experimental Protocol: Preparation of 5,6-Dichloronicotinoyl chloride [4]

-

Reaction Setup: To a flask equipped with a reflux condenser and a gas inlet, add 6-hydroxynicotinic acid (1.0 eq), chloroform (10-15 volumes), and pyridine (0.24 eq).

-

Acid Chloride Formation: Slowly add thionyl chloride (3.2 eq) to the slurry under reflux. Maintain the reaction at 55 °C for 60 minutes.

-

Ring Chlorination: While maintaining the temperature at 60 °C, bubble chlorine gas (2.0 eq) through the solution over a period of 60 minutes.

-

Final Conversion: After the chlorination is complete, an additional portion of an acid chloride like thionyl chloride is typically added to ensure full conversion to the 5,6-dichloronicotinoyl chloride.[4]

-

Isolation: Upon cooling to room temperature, the product often precipitates from the reaction mixture and can be isolated by filtration.

Ketone Formation via Organometallic Addition

With the electrophilic 5,6-dichloronicotinoyl chloride in hand, the final acetyl group can be installed using a methyl organometallic reagent.

Causality of Experimental Choice: A standard Grignard reagent (e.g., methylmagnesium bromide) can react with an acid chloride.[5][6] However, a significant challenge is over-addition . The initial reaction produces the desired ketone, but this ketone is also electrophilic and can be attacked by a second equivalent of the highly reactive Grignard reagent to form a tertiary alcohol as a major byproduct.[7][8]

To ensure the reaction stops selectively at the ketone stage, a less reactive organometallic reagent is required. A lithium dimethylcuprate (Me₂CuLi) , also known as a Gilman reagent, is the ideal choice. Gilman reagents are soft nucleophiles that readily react with highly reactive acid chlorides but are generally unreactive towards the resulting ketone product, thus preventing over-addition.[7]

Experimental Protocol: Synthesis of this compound

-

Gilman Reagent Preparation: In a dry, inert atmosphere (N₂ or Ar) flask at -78 °C (dry ice/acetone bath), suspend copper(I) iodide (CuI, 1.0 eq) in anhydrous diethyl ether or THF. Add methyllithium (MeLi, 2.0 eq) dropwise. The solution will typically change color, indicating the formation of lithium dimethylcuprate.

-

Reaction Setup: In a separate flask under an inert atmosphere, dissolve 5,6-dichloronicotinoyl chloride (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Addition: Slowly transfer the prepared Gilman reagent solution into the acid chloride solution via cannula while maintaining the temperature at -78 °C.

-

Quenching: Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]

-

Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ketone.

Part 3: Alternative Strategy via Grignard Addition to a Nitrile

An alternative, yet still effective, method within the "Electrophilic Pyridine" strategy involves the use of 5,6-dichloronicotinonitrile as the key intermediate.

Mechanistic Advantage: The reaction of a Grignard reagent with a nitrile initially forms a stable magnesium imine salt.[9] This intermediate is unreactive towards a second equivalent of the Grignard reagent. The ketone is only formed after a separate aqueous acidic workup step, which hydrolyzes the imine.[9] This two-stage process inherently avoids the problem of over-addition seen with acid chlorides.

The synthesis of the nitrile precursor can be achieved from the corresponding carboxylic acid via the primary amide, followed by dehydration.

Caption: Synthesis of the target ketone via the nitrile intermediate.

Part 4: Comparative Analysis and Recommendations

| Feature | Strategy 1: Gilman Reagent + Acid Chloride | Strategy 2: Grignard Reagent + Nitrile |

| Starting Material | 5,6-Dichloronicotinoyl chloride | 5,6-Dichloronicotinonitrile |

| Key Reagent | Lithium dimethylcuprate (Me₂CuLi) | Methylmagnesium bromide (MeMgBr) |

| Number of Steps | Fewer steps from the common intermediate (acid). | More steps from the acid (amide formation, dehydration). |

| Reaction Control | Excellent selectivity; avoids over-addition.[7] | Inherent selectivity; over-addition is not possible.[9] |

| Reagent Handling | Requires preparation of the Gilman reagent from MeLi and CuI, which can be sensitive. | Uses a commercially available and common Grignard reagent. |

| Overall Yield | Generally high-yielding for the final step. | Can be high-yielding, but depends on the efficiency of the nitrile synthesis. |

| Scalability | Good. Cuprate chemistry is well-established. | Excellent. Grignard reactions are highly scalable. |

Senior Scientist's Recommendation:

For laboratory-scale synthesis where efficiency and reaction control are paramount, Strategy 1 (Gilman Reagent + Acid Chloride) is highly recommended. It is a more direct conversion from the easily prepared acid chloride and leverages the high selectivity of Gilman reagents to deliver a clean product.

For process development and large-scale synthesis, Strategy 2 (Grignard Reagent + Nitrile) may be more advantageous. Although it involves more steps to prepare the nitrile, the use of a standard, less expensive Grignard reagent and the inherently safe reaction profile (no risk of over-addition) make it an attractive option for scale-up. The additional steps to prepare the nitrile are often robust and high-yielding, making the overall process economically viable.

References

- 5,6-di:chloro-nicotinic acid prodn.

- Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. (2020-12-01). PMC - PubMed Central. [Link]

- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).Master Organic Chemistry. [Link]

- Friedel–Crafts reaction.Wikipedia. [Link]

- Friedel-Crafts Acyl

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17). Master Organic Chemistry. [Link]

- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Nucleophilic addition of Grignard to acid chloride in the presence of N-Methyl pyrrolidine. (2012-02-03). Org-Synth.org. [Link]

- 4-ACETYLPYRIDINE OXIME TOSYL

- Preparation of 2,3-dichloro-5-trichloromethylpyridine. (1982-02-04). INIS-IAEA. [Link]

- Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.

- Grignard Reagent Reaction Mechanism. (2018-05-04). YouTube. [Link]

- Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018-07-17). PubMed Central. [Link]

- Grignard Reaction. (2015-01-04). YouTube. [Link]

- Organometallic Reagents: Reactions with Carboxylic Acid Deriv

- 20.4 Reaction with Organometallic Reagents. (2018-09-20). YouTube. [Link]

- Synthesis of 5-chloro-6-amino-nicotinoyl chloride.PrepChem.com. [Link]

- Synthesis of Nicotinoyl chloride.PrepChem.com. [Link]

- Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy.PubMed Central. [Link]

- 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. (2015-07-18). Chemistry LibreTexts. [Link]

- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

- Organometallic reagents with Carboxylic Acid Deriv

- 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. (2012-06-07).

- 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds.Saskoer.ca. [Link]

- 1-(3-amino-2,6-dichloropyridin-4-yl)ethanone cas no.912772-91-9.LookChem. [Link]

- Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. (2024-11-07). MDPI. [Link]

- Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (2025-08-06).

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. 傅-克酰基化反应 [sigmaaldrich.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. - by reacting 6-hydroxy-nicotinic acid with acid chloride, reacting prod. with chlorine, then with acid chloride and hydrolysing prod - Google Patents [patents.google.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry [saskoer.ca]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

A Senior Application Scientist's Guide to the Synthesis of 1-(5,6-Dichloropyridin-3-yl)ethanone: Core Strategies and Starting Materials

Introduction

1-(5,6-Dichloropyridin-3-yl)ethanone is a pivotal chemical intermediate, serving as a foundational building block in the synthesis of numerous high-value compounds within the pharmaceutical and agrochemical sectors. Its substituted pyridine core is a common feature in molecules designed to interact with biological targets. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for any research and development program.

This technical guide provides an in-depth analysis of the primary synthetic strategies for preparing this compound. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, evaluate the strategic advantages of different starting materials, and offer field-proven insights to guide researchers and process chemists in selecting the optimal pathway for their specific objectives.

Section 1: The Carboxylic Acid Precursor Strategy: A Robust and Scalable Approach

The most reliable and widely employed strategy for synthesizing this compound commences with 5,6-Dichloronicotinic Acid . This starting material is commercially available and can be prepared through various established methods, including the chlorination of 6-hydroxynicotinic acid or the hydrolysis of 2,3-dichloro-5-trichloromethylpyridine, a byproduct from certain industrial processes.[1][2] The inherent stability of the carboxylic acid and its straightforward conversion to an acetyl group make this pathway a preferred choice for both laboratory-scale synthesis and industrial production.

Causality of Approach: Why Start with a Carboxylic Acid?

Beginning with the C3-carboxylated pyridine ring elegantly circumvents the challenges of regioselectivity that plague other methods. The carboxylic acid functional group provides a reliable chemical handle that can be selectively transformed into the desired ketone without disturbing the dichloropyridine core. The most sophisticated execution of this strategy involves the formation of an N-methoxy-N-methylamide, commonly known as a Weinreb amide.

The Weinreb amide is an exceptional intermediate because it reacts with organometallic reagents (like Grignard reagents) to form a highly stable tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup. This stability is crucial as it prevents the common problem of over-addition—where a second equivalent of the organometallic reagent attacks the newly formed ketone—which would undesirably yield a tertiary alcohol. This control mechanism ensures a clean, high-yielding conversion to the target ketone.

Workflow 1: The Weinreb Amide Route

The conversion of 5,6-Dichloronicotinic Acid to this compound via a Weinreb amide intermediate is a two-step process. First, the carboxylic acid is activated and coupled with N,O-Dimethylhydroxylamine. Second, the resulting Weinreb amide is treated with a methylating organometallic reagent.

Sources

1-(5,6-Dichloropyridin-3-yl)ethanone reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 1-(5,6-Dichloropyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction